tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1505517-05-4
VCID: VC4409891
InChI: InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m1/s1
SMILES: CC1(CC(=O)NC1)NC(=O)OC(C)(C)C
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate

CAS No.: 1505517-05-4

Cat. No.: VC4409891

Molecular Formula: C10H18N2O3

Molecular Weight: 214.265

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate - 1505517-05-4

Specification

CAS No. 1505517-05-4
Molecular Formula C10H18N2O3
Molecular Weight 214.265
IUPAC Name tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m1/s1
Standard InChI Key BZUBYWOANCHCFS-SNVBAGLBSA-N
SMILES CC1(CC(=O)NC1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

The compound’s structure consists of a five-membered pyrrolidinone ring with a ketone at the 5-position and a methyl group at the stereogenic 3R position. The Boc group, a tert-butyl carbonate moiety, is attached via a carbamate linkage to the nitrogen atom. This configuration confers stability against nucleophilic attack while allowing selective deprotection under acidic conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂O₃
Molecular Weight214.26 g/mol
Boiling Point387.4°C (predicted)
Density1.11 g/cm³ (predicted)
pKa11.71 ± 0.20
CAS Number (R-isomer)1505517-05-4

The stereochemistry at the 3R position is critical for its interaction with biological targets and chiral catalysts. Enantiomeric purity is often verified via chiral HPLC or polarimetry, though specific optical rotation data for this compound remains unreported in the literature .

Synthesis and Manufacturing

The synthesis of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves multi-step sequences starting from pyrrolidinone precursors. A common route includes:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to yield the pyrrolidinone core.

  • Methylation: Introduction of the methyl group at the 3-position using methylating agents like methyl iodide under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to install the carbamate group .

Key Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF) or dichloromethane.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for Boc protection.

  • Temperature: 0–25°C to minimize side reactions .

Industrial-scale production requires stringent control over stereochemistry, often achieved through asymmetric catalysis or resolution techniques. Suppliers like Parchem and Aladdin Scientific offer the compound at ≥97% purity, with pricing ranging from $193.90/100 mg to $3,881.90/5 g .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by the Boc group’s lability and the pyrrolidinone ring’s ketone functionality.

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane cleaves the carbamate, yielding the free amine. This step is pivotal in peptide synthesis to reveal reactive amino groups for subsequent coupling .

Ketone Functionalization

The 5-oxo group undergoes nucleophilic additions, such as Grignard reactions or reductive amination, to form secondary alcohols or amines, respectively. For example, reaction with methylmagnesium bromide produces a tertiary alcohol, while sodium cyanoborohydride and ammonium acetate yield a 5-aminopyrrolidine derivative.

Table 2: Common Reactions and Products

Reaction TypeReagentsMajor ProductApplication
Boc DeprotectionTFA in DCM3R-3-Methyl-5-oxopyrrolidin-3-aminePeptide chain elongation
Reductive AminationNaBH₃CN, NH₄OAc5-Aminopyrrolidine derivativePharmaceutical intermediates
Nucleophilic AdditionMeMgBr5-Hydroxy-pyrrolidine derivativeChiral ligand synthesis

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling in solid-phase synthesis. Its stability under basic conditions and ease of removal under mild acidic conditions make it preferable to alternatives like Fmoc .

Intermediate in Drug Development

The compound is a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, its derivatives are explored in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Catalysis and Material Science

Chiral pyrrolidinone derivatives are employed as ligands in asymmetric catalysis. The methyl and Boc groups provide steric bulk, enhancing enantioselectivity in reactions such as the Michael addition or Diels-Alder cyclization.

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